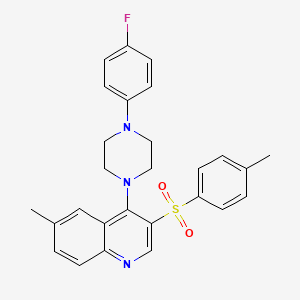

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

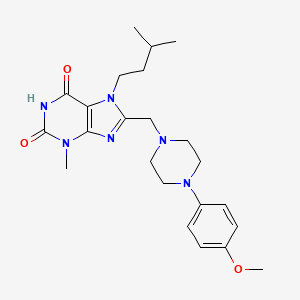

The compound “4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” is a complex organic molecule that contains a piperazine ring, a fluorophenyl group, a methyl group, and a tosylquinoline group . Piperazine rings are common in many pharmaceuticals and have a wide range of biological activity . The fluorophenyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .

Applications De Recherche Scientifique

Neuropharmacology

This compound is structurally similar to known neuropharmacologically active compounds, often serving as essential pharmacophores for neuroligands . It can be used to study different receptors such as D2-like dopaminergic and serotoninergic receptors . Its ability to bind to these receptors can help in the development of new medications for neurological disorders.

Molecular Imaging

The fluorine-18 labeled analogs of this compound, such as 4-[18F]Fluorophenylpiperazines , are used in PET imaging to study receptors in vivo . This application is crucial for understanding receptor dynamics in various diseases and can aid in the diagnosis and treatment planning for neurological conditions.

Antifungal Activity

Some derivatives of this compound have shown moderate antifungal activity against strains like C. albicans and C. galibrata . This suggests potential use in developing antifungal therapies, especially considering the rising resistance to existing antifungal drugs.

Synthesis of Dopamine Ligands

The compound can be used as a precursor in the synthesis of selective dopamine ligands . For example, it can be used to create [18F]FAUC 316 , a highly selective dopamine D4 ligand. Such ligands are valuable for studying dopaminergic function in the brain, which has implications for psychiatric and neurodegenerative diseases.

Organic Synthesis

Due to its structural features, this compound can be involved in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . This makes it a valuable tool in organic chemistry for the synthesis of complex molecules.

Mécanisme D'action

- Specifically, our previous study has shown that this compound, known as FPMINT, is more selective for ENT2 than ENT1 .

- FPMINT affects nucleoside uptake by ENTs. It reduces the maximum velocity (Vmax) of H-uridine uptake without altering the Michaelis constant (Km).

- Importantly, FPMINT’s inhibitory effect cannot be washed out, indicating its irreversible nature .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-19-3-10-23(11-4-19)34(32,33)26-18-29-25-12-5-20(2)17-24(25)27(26)31-15-13-30(14-16-31)22-8-6-21(28)7-9-22/h3-12,17-18H,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSHRRFKOHIBAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)